molecular formula C7H14O B12756209 (2S,3R)-2,3-dimethylpentanal CAS No. 86290-33-7

(2S,3R)-2,3-dimethylpentanal

Cat. No.: B12756209
CAS No.: 86290-33-7
M. Wt: 114.19 g/mol
InChI Key: BOHKXQAJUVXBDQ-RNFRBKRXSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2,3-dimethylpentanal can be achieved through several methods. One common approach involves the enantioselective reduction of a precursor compound. For example, the reduction of a suitable ketone using a chiral catalyst can yield the desired aldehyde with high enantioselectivity . Another method involves the use of organometallic reagents, such as lithium dialkylcuprates, to add to an appropriate precursor, followed by oxidation to form the aldehyde .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2,3-dimethylpentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Mechanism of Action

The mechanism of action of (2S,3R)-2,3-dimethylpentanal depends on its specific application. In biochemical reactions, it may act as a substrate for enzymes, undergoing transformations that are catalyzed by the enzyme’s active site. The molecular targets and pathways involved vary depending on the specific reaction and the enzyme involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-2,3-dimethylpentanal is unique due to its specific chiral configuration and its versatility in various chemical reactions. Its ability to undergo a wide range of transformations makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

86290-33-7

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

(2S,3R)-2,3-dimethylpentanal

InChI

InChI=1S/C7H14O/c1-4-6(2)7(3)5-8/h5-7H,4H2,1-3H3/t6-,7-/m1/s1

InChI Key

BOHKXQAJUVXBDQ-RNFRBKRXSA-N

Isomeric SMILES

CC[C@@H](C)[C@H](C)C=O

Canonical SMILES

CCC(C)C(C)C=O

Origin of Product

United States

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